1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-isopropylpiperazine
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Overview
Description
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-isopropylpiperazine is a complex organic compound characterized by the presence of a tert-butylthio group, a methylpyridine ring, and an isopropylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-isopropylpiperazine typically involves multiple steps, starting with the preparation of the key intermediates One common method involves the reaction of tert-butylthiol with a suitable pyridine derivative under controlled conditions to introduce the tert-butylthio group
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-isopropylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. The tert-butylthio group can be oxidized to form sulfoxides or sulfones, while the pyridine ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-isopropylpiperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of novel materials and catalysts.
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-isopropylpiperazine involves its interaction with specific molecular targets and pathways. The tert-butylthio group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The pyridine ring and piperazine moiety can interact with various receptors and enzymes, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butylthiol: Known for its strong odor and use as a flavoring agent, tert-butylthiol shares the tert-butylthio group with the compound .
S-(tert-Butylthio)-L-cysteine: Used in peptide synthesis, this compound introduces synthetically useful S-tert-butylthio groups into peptides.
tert-Butylthioanisole: Another compound featuring the tert-butylthio group, used in various organic synthesis applications.
Uniqueness
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-isopropylpiperazine stands out due to its combination of structural features, including the tert-butylthio group, methylpyridine ring, and isopropylpiperazine moiety
Properties
Molecular Formula |
C17H29N3S |
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Molecular Weight |
307.5 g/mol |
IUPAC Name |
1-(5-tert-butylsulfanyl-4-methylpyridin-2-yl)-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C17H29N3S/c1-13(2)19-7-9-20(10-8-19)16-11-14(3)15(12-18-16)21-17(4,5)6/h11-13H,7-10H2,1-6H3 |
InChI Key |
KFXKVALXUXVQSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1SC(C)(C)C)N2CCN(CC2)C(C)C |
Origin of Product |
United States |
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